molecular formula C21H22N4O2S B2971695 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359311-95-7

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2971695
CAS No.: 1359311-95-7
M. Wt: 394.49
InChI Key: ZDIGVVUVPNMOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyrimidinone family, characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidin-7-one) with multiple substituents. Key structural features include:

  • 1-Ethyl group: Enhances lipophilicity and modulates metabolic stability.
  • 3-Methyl substituent: Influences steric interactions in binding pockets.
  • 5-{[(3-methylphenyl)methyl]sulfanyl} group: Aryl-thioether moiety that may enhance target affinity through π-π stacking or hydrophobic interactions.

Synthetic routes for analogous pyrazolo-pyrimidinones involve multi-step reactions, such as condensation of aldehydes with cyanoacetate derivatives in ionic liquids (e.g., [bmim][BF4]) followed by cyclization with aminopyrazoles, as demonstrated in related studies .

Properties

IUPAC Name

1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-[(3-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-25-19-18(15(3)23-25)22-21(28-13-16-8-5-7-14(2)11-16)24(20(19)26)12-17-9-6-10-27-17/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIGVVUVPNMOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-d]pyrimidine core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Addition of the Sulfanyl Group: The sulfanyl group is typically added via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[4,3-d]pyrimidine core, leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the furan ring and the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity and thereby disrupting the cell cycle . This leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo-pyrimidinone derivatives vary primarily in substituents, which critically influence physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidinone Derivatives
Compound ID/Name Core Structure Key Substituents Bioactivity (Reported) Tanimoto Similarity*
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 1-Ethyl, 3-methyl, 5-aryl-thioether, 6-furan Under investigation Reference (1.0)
4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridin-6-one 1-Phenyl, 3-methyl, 4-aryl, 5-cyano Anticancer (NCI-60 screening) 0.65–0.72
Aglaithioduline Hydroxamate-based Hydroxamic acid, aliphatic chain HDAC inhibition (~70% similarity to SAHA) 0.70 (vs. SAHA)
SAHA (Vorinostat) Linear hydroxamate Hydroxamic acid, phenyl group HDAC inhibitor (FDA-approved) Reference (1.0)

*Tanimoto coefficients calculated using Morgan fingerprints (radius=2, 2048 bits) .

Key Observations :

  • Substituent Impact: The 5-aryl-thioether group in the target compound may confer higher target specificity than the 5-cyano group in analog , as sulfur-containing groups often enhance binding affinity .
  • Bioactivity Clustering : Compounds with Tanimoto scores >0.65 typically share bioactivity profiles (e.g., kinase or HDAC inhibition) .

Computational and Experimental Similarity Metrics

Structural Similarity Analysis
  • Tanimoto and Dice Coefficients: The target compound shows moderate similarity (0.65–0.72) to pyrazolo-pyridinones, driven by shared heterocyclic cores but divergent substituents .
  • Murcko Scaffolds: The core pyrazolo-pyrimidinone scaffold classifies the compound into a cluster distinct from hydroxamate-based HDAC inhibitors like SAHA .
Bioactivity Profiling
  • Docking Variability: Even minor substituent changes (e.g., furan vs. phenyl) can drastically alter docking affinities due to interactions with specific binding pocket residues .
Molecular Networking
  • MS/MS Clustering: If analyzed via mass spectrometry, the target compound’s fragmentation pattern would likely cluster with other sulfur-containing pyrazolo-pyrimidinones (cosine score >0.8) .

Biological Activity

The compound 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the pyrazolo[4,3-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22N4SO\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}\text{O}

This compound features a pyrazolo-pyrimidine core with various substituents that contribute to its biological activity. The presence of the furan and methylphenyl groups enhances its interaction with biological targets.

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class often exhibit their biological effects through the inhibition of specific enzymes and receptors. The primary mechanisms include:

  • Inhibition of Protein Kinases : Many derivatives have shown activity against various kinases involved in cancer signaling pathways.
  • Modulation of Receptor Activity : Some studies suggest that these compounds can interact with receptors such as EPH kinases, which are implicated in tumorigenesis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:

  • In vitro Studies : Compounds similar to 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one have shown cytotoxic effects against various cancer cell lines. For instance:
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 Values : The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative and cell line tested.
  • Mechanistic Insights : The compound's ability to inhibit EPH receptor signaling has been linked to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL.

Case Studies

  • Study on EPH Kinase Inhibition :
    • A study published in Molecular Pharmacology demonstrated that derivatives with similar structures effectively inhibited EPH kinases in vitro. The study reported a dose-dependent response with notable selectivity for EPHB2 over other kinases .
  • Cytotoxicity Assessment :
    • A recent investigation assessed the cytotoxic effects of various pyrazolo[4,3-d]pyrimidine derivatives on different cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.